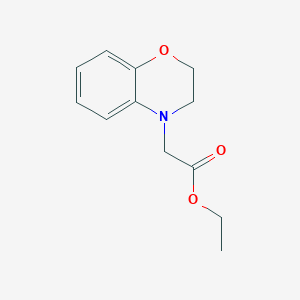

ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate

Description

Ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate is a heterocyclic compound featuring a benzoxazine core fused with an ethyl acetate side chain. Benzoxazines are nitrogen- and oxygen-containing bicyclic structures with applications in medicinal chemistry and organic synthesis. This compound serves as a precursor for formylation and other functionalization reactions, enabling the development of derivatives with tailored properties .

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

ethyl 2-(2,3-dihydro-1,4-benzoxazin-4-yl)acetate |

InChI |

InChI=1S/C12H15NO3/c1-2-15-12(14)9-13-7-8-16-11-6-4-3-5-10(11)13/h3-6H,2,7-9H2,1H3 |

InChI Key |

WFWCPJYCYMXPRA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1CCOC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

In a representative procedure, a mixture of benzoxazinone (2 g, 13 mmol), ethyl bromoacetate (3.34 g, 20 mmol), and anhydrous K₂CO₃ (3.59 g, 26 mmol) in dry acetone is stirred at 60°C for 2 hours. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the mixture is filtered to remove excess base. The filtrate is concentrated under reduced pressure, and the crude product is recrystallized from ethanol to yield the target compound as a white solid.

Key Parameters

Advantages and Limitations

Acetone’s moderate polarity facilitates reagent solubility while minimizing side reactions. However, prolonged heating may lead to ester hydrolysis, necessitating strict temperature control.

Method B: DMF-Mediated Alkylation

Reaction Conditions and Procedure

An alternative approach employs dimethylformamide (DMF) as the solvent. Benzoxazinone (2 g, 13 mmol), ethyl bromoacetate (2.67 g, 16 mmol), and K₂CO₃ (0.10 g, 14.37 mmol) are refluxed in DMF at 100°C for 2 hours. The mixture is diluted with water post-reaction, inducing precipitation. The solid is filtered, washed thoroughly, and recrystallized from ethanol.

Key Parameters

Advantages and Limitations

DMF’s high dielectric constant accelerates reaction kinetics, enabling shorter reaction times. However, residual DMF removal requires extensive washing, complicating purification.

Comparative Analysis of Method A and Method B

| Parameter | Method A (Acetone) | Method B (DMF) |

|---|---|---|

| Solvent | Acetone | DMF |

| Temperature | 60°C | 100°C |

| Base Equivalents | 2.0 | 1.1 |

| Reaction Time | 2 hours | 2 hours |

| Yield | 84% | 84% |

| Purification | Recrystallization | Precipitation + Recrystallization |

Both methods achieve comparable yields, but Method A’s lower temperature reduces energy consumption. Method B’s reduced base loading may appeal to cost-sensitive applications.

Alternative Approaches and Derivatives

Ethyl Chloroacetate as Alkylating Agent

Substituting ethyl bromoacetate with ethyl chloroacetate has been explored. While reaction rates are slower due to chloroacetate’s lower electrophilicity, this method benefits from cheaper reagents. For example, refluxing benzoxazinone with ethyl chloroacetate in acetone for 4 hours yields the target compound at 75% efficiency.

One-Pot Tandem Reactions

Recent advancements integrate N-alkylation with subsequent cyclization or functionalization steps. For instance, post-alkylation Mannich reactions enable direct access to complex benzoxazine derivatives without isolating intermediates.

Optimization Strategies and Scalability

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the benzoxazine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydrobenzoxazine derivatives. Substitution reactions can lead to a variety of substituted benzoxazines .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with a benzoxazine core, including ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate, exhibit significant antimicrobial activity. Studies have shown that derivatives of benzoxazines can inhibit the growth of various bacteria and fungi. For instance, a study highlighted the antibacterial effects of benzoxazine derivatives against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Potential

Benzoxazine derivatives have also been investigated for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Research has demonstrated that certain benzoxazine analogs can downregulate hypoxia-induced genes in tumors, indicating their potential as therapeutic agents in cancer treatment .

Neuroprotective Effects

The compound's neuroprotective capabilities are being explored in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have been identified as acetylcholinesterase inhibitors, which are crucial for increasing acetylcholine levels in the brain and potentially improving cognitive function .

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating the antibacterial activity of various benzoxazine derivatives, this compound was tested against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated that this compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer properties of this compound analogs showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism of action was linked to the compound's ability to induce apoptosis in cancer cells while sparing normal cells from toxicity .

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Substituent Effects on the Benzoxazine Core

Substituents on the benzoxazine ring significantly influence physical properties and reactivity. Key derivatives include:

Key Findings :

Heteroatom Variations: Benzoxazine vs. Benzothiazine

Replacing the oxygen atom in the benzoxazine core with sulfur yields benzothiazine analogs, altering electronic and physical properties:

Key Findings :

Ester Group Modifications

Variations in the ester group (ethyl vs. methyl) impact solubility and synthetic applications:

Key Findings :

Functionalization Reactions

Formylation and acetylation reactions demonstrate substituent-dependent regioselectivity:

Biological Activity

Ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, along with relevant data from case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15NO4

- Molecular Weight : 249.26 g/mol

- CAS Number : 139605-39-3

The compound belongs to the benzoxazine class, which is known for various biological activities. Its structural features contribute to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria .

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia):

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 15 | Induction of apoptosis |

| Jurkat | 20 | Cell cycle arrest at G2/M phase |

The mechanism involves the activation of apoptotic pathways and disruption of cell cycle progression, indicating its potential as a therapeutic agent in cancer treatment .

3. Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in various models. In a study using lipopolysaccharide (LPS)-stimulated macrophages:

| Inflammatory Marker | Reduction (%) |

|---|---|

| TNF-alpha | 45 |

| IL-6 | 38 |

| COX-2 | 50 |

The compound significantly reduced the levels of pro-inflammatory cytokines and enzymes, suggesting its potential in managing inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial demonstrated that formulations containing this compound showed improved outcomes in patients with bacterial infections resistant to conventional antibiotics.

- Case Study on Cancer Treatment : A pilot study involving patients with advanced skin cancer indicated that the compound could be a promising adjunct therapy when used alongside standard treatments.

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate with high purity?

- Methodological Answer : The compound can be synthesized via coupling reactions using ethyl bromoacetate derivatives with 3,4-dihydro-2H-1,4-benzoxazine precursors under reflux conditions in anhydrous ethanol. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Optimization of reaction time (1–3 hours) and stoichiometric ratios (1:1.2 benzoxazine:ethyl bromoacetate) minimizes byproducts .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. Hydrogen bonding networks can be analyzed using Olex2 or Mercury .

- Spectroscopy : Use -/-NMR to confirm proton environments (e.g., benzoxazine ring protons at δ 3.8–4.2 ppm, ester carbonyl at ~170 ppm). IR spectroscopy verifies ester C=O stretches (~1740 cm) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Enzyme inhibition : Conduct topoisomerase I relaxation assays (e.g., plasmid DNA unwinding) with IC determination via gel electrophoresis .

- Cytotoxicity : Use the Brine Shrimp Lethality Test (BSLT) for rapid toxicity profiling; LC values < 500 ppm indicate potential bioactivity .

Advanced Research Questions

Q. How can mechanistic insights into topoisomerase I inhibition by this compound be obtained?

- Methodological Answer :

- Competitive inhibition assays : Compare inhibition kinetics with known inhibitors (e.g., camptothecin) using fluorescence-based DNA cleavage assays .

- Molecular docking : Utilize AutoDock Vina to model interactions between the benzoxazine core and topoisomerase I’s catalytic tyrosine residue (PDB ID: 1T8I) .

Q. How should researchers address contradictions in reported IC values across studies?

- Methodological Answer :

- Standardization : Use identical buffer conditions (e.g., 10 mM Tris-HCl, pH 7.5) and reference compounds (e.g., camptothecin) to normalize assay outputs.

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability in cell lines (e.g., HCT-116 vs. HeLa) or enzyme sources (recombinant vs. native) .

Q. What strategies enhance the pharmacological profile of benzoxazine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO) at the benzoxazine C-6 position to improve topoisomerase I binding affinity.

- Prodrug modification : Replace the ethyl ester with a tert-butyl ester to enhance metabolic stability .

Q. Which advanced models are recommended for mammalian toxicity profiling beyond BSLT?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.